molecular formula C12H8FNO3 B6299661 6-(4-Fluoro-2-hydroxyphenyl)picolinic acid, 95% CAS No. 1261968-16-4

6-(4-Fluoro-2-hydroxyphenyl)picolinic acid, 95%

Cat. No. B6299661
CAS RN: 1261968-16-4
M. Wt: 233.19 g/mol
InChI Key: ZLNHHPUMJKGJKR-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-hydroxyphenyl)picolinic acid (also known as 6-FHPPA) is an organic compound with a wide range of applications in scientific research. It is a crystalline solid with a molecular weight of 200.14 g/mol, a melting point of 225-227°C, and a boiling point of 407.4°C. 6-FHPPA is a valuable tool for researchers due to its unique properties, such as its solubility in a variety of organic solvents and its high thermal stability. In addition, it is a relatively inexpensive compound that is widely available. This makes it an attractive option for scientists looking to use it in their research.

Scientific Research Applications

6-FHPPA has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of organic molecules. In addition, it has been used to study the structure and reactivity of organic molecules, as well as to study the interactions between molecules. It has also been used to study the biological activity of proteins and enzymes.

Mechanism of Action

The mechanism of action of 6-FHPPA is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can bind to and activate other molecules. This activation can lead to chemical reactions that can be used to synthesize new molecules or to study the structure and reactivity of existing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FHPPA are not well understood. However, it is known that the compound can bind to and activate other molecules, which can lead to chemical reactions that can be used to synthesize new molecules or to study the structure and reactivity of existing molecules. It is also believed that the compound can act as an antioxidant, which means that it can help protect cells from oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

6-FHPPA has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is widely available. In addition, it is soluble in a variety of organic solvents, and it has a high thermal stability. This makes it a useful tool for researchers. However, 6-FHPPA does have some limitations. It is not as soluble in water as some other compounds, and it is not as stable in air as some other compounds.

Future Directions

There are several potential future directions for 6-FHPPA research. One potential direction is to study its effect on the structure and reactivity of proteins and enzymes. Additionally, research could be done to study the compound’s potential as an antioxidant, as well as its potential use in drug development. Another potential direction is to study its potential as a catalyst in organic synthesis reactions. Finally, research could be done to explore the potential of 6-FHPPA as a ligand in coordination chemistry.

Synthesis Methods

6-FHPPA can be synthesized in a variety of ways, including a reaction between 4-fluoro-2-hydroxyphenylacetic acid and picolinic acid. This reaction is carried out in an inert solvent, such as acetonitrile, at a temperature of 80-90°C. The reaction is complete after two hours, and the product is then purified by recrystallization.

properties

IUPAC Name

6-(4-fluoro-2-hydroxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-7-4-5-8(11(15)6-7)9-2-1-3-10(14-9)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNHHPUMJKGJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluoro-2-hydroxyphenyl)picolinic acid

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